Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-
Overview
Description
Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at the 3 and 6 positions and a 2-chloro-1,1-dimethylethyl group at the 4 position. Pyridazines are known for their diverse pharmacological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives typically involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)-, a common synthetic route includes the reaction of 3,6-dichloropyridazine with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods: Industrial production of pyridazine derivatives may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazinones or reduction to form dihydropyridazines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted pyridazines.
Oxidation: Formation of pyridazinones.
Reduction: Formation of dihydropyridazines.
Scientific Research Applications
Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of pyridazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, pyridazine compounds can inhibit enzymes like cyclooxygenase (COX) or interact with receptors involved in inflammatory pathways. The exact mechanism for Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- may involve similar pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Pyrimidine: Another six-membered ring with two nitrogen atoms, but in the 1,3-positions.
Pyrazine: A six-membered ring with nitrogen atoms in the 1,4-positions.
Pyridazinone: A derivative with an oxygen atom at the 3-position.
Comparison: Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyrimidine and pyrazine, pyridazine derivatives often exhibit a broader range of pharmacological activities, making them valuable in drug discovery and development .
Properties
IUPAC Name |
3,6-dichloro-4-(1-chloro-2-methylpropan-2-yl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQXMXAKHJIKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=CC(=NN=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073781 | |
Record name | Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108287-79-2 | |
Record name | Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108287792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridazine, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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